molecular formula C22H28N2O2 B2438804 Fmoc-DAHep HCl CAS No. 1824260-35-6

Fmoc-DAHep HCl

Cat. No.: B2438804
CAS No.: 1824260-35-6
M. Wt: 352.478
InChI Key: SALVFTBWHFOXMF-UHFFFAOYSA-N
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Description

Fmoc-DAHep HCl, or 9-Fluorenylmethoxycarbonyl-2,3-diaminoheptanoic acid hydrochloride, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used as a protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound this compound is utilized in various chemical and biological applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of Fmoc-DAHep HCl is the amine group of amino acids and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group interacts with its targets (amines) through a reaction with Fmoc-Cl . This interaction results in the formation of a carbamate, protecting the amine group from further reactions . The Fmoc group can be removed rapidly by a base, such as piperidine .

Biochemical Pathways

The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) process . This allows for the sequential addition of amino acids to the growing peptide chain .

Pharmacokinetics

The fmoc group’s properties, such as its stability under acidic conditions and its rapid removal by a base, suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the Fmoc group’s action is the protection of the amine group, allowing for controlled peptide synthesis . This enables the creation of complex peptides with a high degree of precision .

Action Environment

The action of the Fmoc group is influenced by environmental factors such as pH and the presence of certain bases . For example, the Fmoc group is stable under acidic conditions but can be rapidly removed by a base such as piperidine . This property is leveraged in SPPS to control the peptide synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DAHep HCl typically involves the protection of the amino group using the Fmoc group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which include the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is more stable and provides higher yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Free amine and dibenzofulvene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-DAHep HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Fmoc-DAHep HCl: this compound is unique due to its base-labile nature, which allows for selective deprotection without affecting other protecting groups that are stable under basic conditions. This makes it highly suitable for SPPS, where multiple protecting groups are used .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(7-aminoheptyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2.ClH/c23-14-8-2-1-3-9-15-24-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21H,1-3,8-9,14-16,23H2,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBVYWMHSJCOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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